4-chloro-2,3-dihydro-1H-inden-2-amine
CAS No.:
Cat. No.: VC18198692
Molecular Formula: C9H10ClN
Molecular Weight: 167.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H10ClN |
---|---|
Molecular Weight | 167.63 g/mol |
IUPAC Name | 4-chloro-2,3-dihydro-1H-inden-2-amine |
Standard InChI | InChI=1S/C9H10ClN/c10-9-3-1-2-6-4-7(11)5-8(6)9/h1-3,7H,4-5,11H2 |
Standard InChI Key | KGCCAZYBJASVSZ-UHFFFAOYSA-N |
Canonical SMILES | C1C(CC2=C1C=CC=C2Cl)N |
Introduction
Chemical Identity and Structural Characterization
The molecular formula of 4-chloro-2,3-dihydro-1H-inden-2-amine is C₉H₁₀ClN, with a molecular weight of 167.64 g/mol. Its structure comprises a partially saturated indene backbone, where the cyclopentane ring is fused to a benzene ring. The chlorine atom occupies the 4-position on the aromatic ring, while the amine group is situated at the 2-position of the cyclopentane moiety.
Spectroscopic and Computational Data
Although experimental spectral data for this compound are unavailable, predictions can be extrapolated from related indanamine derivatives. For instance, the SMILES notation for the hydrochloride salt of its positional isomer (4-chloro-1-amine) is C1CC2=C(C1N)C=CC=C2Cl
, suggesting similar connectivity. The InChIKey AAXBDGLLOGVNDN-UHFFFAOYSA-N
provides a unique identifier for the 1-amine variant, underscoring the importance of substituent positioning in defining stereochemical properties.
Table 1: Predicted Physicochemical Properties
Property | Value | Source Compound Reference |
---|---|---|
Molecular Weight | 167.64 g/mol | |
LogP (Partition Coefficient) | 2.47 | |
Topological Polar Surface Area | 26.02 Ų | |
Collision Cross Section (CCS) | 130.8 Ų ([M+H]+ adduct) |
These values align with trends observed in chlorinated indanamines, where halogenation increases molecular polarity while maintaining moderate lipophilicity .
Synthesis and Derivative Formation
The synthesis of 4-chloro-2,3-dihydro-1H-inden-2-amine can be inferred from patented methodologies for analogous compounds. A prominent route involves:
Ring-Closure Amination
As described in JP S6212214B2 , dichloroindenones serve as precursors for aminolysis reactions. For example, 4,5-dichloro-1,3-dihydroinden-2-one undergoes nucleophilic substitution with ammonia or amines under controlled conditions to yield 4,5-dichloro-2,3-dihydro-1H-inden-2-amine . Adapting this approach, 4-chloro-2,3-dihydro-1H-inden-2-amine could be synthesized via selective monochlorination of indanone followed by reductive amination.
Catalytic Hydrogenation
Another viable pathway involves hydrogenation of substituted indene derivatives. For instance, 4-chloroindene could be subjected to catalytic hydrogenation in the presence of ammonia to introduce the amine group. This method mirrors the synthesis of 5-chloro-2,3-dihydro-1H-inden-2-amine, where palladium-on-carbon catalyzes the reduction of a nitro precursor .
Physicochemical and Reactivity Profiles
The chlorine substituent and amine group confer distinct electronic and steric characteristics:
Acid-Base Behavior
The amine group (pKa ≈ 9–10) enables protonation under acidic conditions, forming water-soluble salts such as the hydrochloride. This property is critical for pharmaceutical formulations, as demonstrated by the hydrochloride salt of the 1-amine analog .
Halogen-Based Reactivity
The chlorine atom at the 4-position participates in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification of the aromatic ring. This reactivity is exploited in the synthesis of polyhalogenated indanamines, as seen in JP S6212214B2 .
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